molecular formula C14H14O2S2 B3178019 4,4'-Disulfanediylbis(2-methylphenol) CAS No. 33931-27-0

4,4'-Disulfanediylbis(2-methylphenol)

Cat. No.: B3178019
CAS No.: 33931-27-0
M. Wt: 278.4 g/mol
InChI Key: JSWNWMXLKMYRKL-UHFFFAOYSA-N
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Description

4,4’-Disulfanediylbis(2-methylphenol) is a compound with the molecular formula C14H14O2S2 and a molecular weight of 278.4 g/mol.

Scientific Research Applications

4,4’-Disulfanediylbis(2-methylphenol) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Safety and Hazards

The safety information for 4,4’-Disulfanediylbis(2-methylphenol) indicates a signal word of "Warning" . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The hazard statements include H315 and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4,4’-Disulfanediylbis(2-methylphenol) involves the reaction of 4,4’-dithiodi-o-cresol with ethyl-bromoisobutyrate in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at 45°C for 5 hours . The reaction mixture is then filtered, evaporated, and partitioned between ethyl acetate and aqueous saturated ammonium chloride solution. The product is extracted with ethyl acetate, washed with water, dried over sodium sulfate, and purified by flash chromatography .

Industrial Production Methods

Industrial production methods for 4,4’-Disulfanediylbis(2-methylphenol) typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(2-methylphenol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiol groups.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(2-methylphenol) involves its interaction with molecular targets and pathways. The compound’s disulfide bond can undergo redox reactions, influencing cellular redox balance and modulating various biochemical pathways. Its phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dithiodi-o-cresol
  • 4,4’-Dithiodiphenol
  • Bis(4-hydroxyphenyl)disulfide

Uniqueness

4,4’-Disulfanediylbis(2-methylphenol) is unique due to its specific combination of disulfide and phenolic functionalities, which confer distinct chemical reactivity and biological properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(4-hydroxy-3-methylphenyl)disulfanyl]-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWNWMXLKMYRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 33.0 g (825.6 mmol) NaOH in 200 ml water was added 44.0 g (266.3 mmol) of 2-methyl-4-thiocyanato-phenol at 85° C. [Wei, Zhi-Liang; Kozikowski, Alan P., A Short and Efficient Synthesis of the Pharmacological Research Tool GW501516 for the Peroxisome Proliferator-Activated Receptor delta, Journal of Organic Chemistry (2003), 68(23), 9116-9118]. The temperature was raised to 95° C. and the mixture stirred over night. After cooling (10° C.), ether and 90 ml of aqueous conc. HCl were added. The water phase was extracted with ether (two times). The organic phase was washed with brine, dried (Na2SO4) and evaporated. The residue was dissolved in 300 ml of DMSO and heated for 2 h at 95° C. Subsequently, the solution was poured onto ice water and extracted with three 1 l portions of TBME. The organic layers were washed with 700 ml of water, dried (Na2SO4) and evaporated to give 42.1 g of the title compound.
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
44 g
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reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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